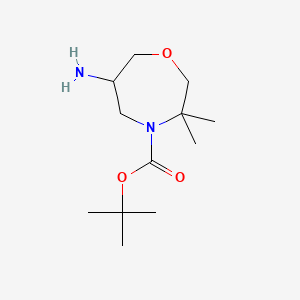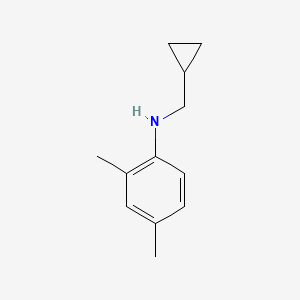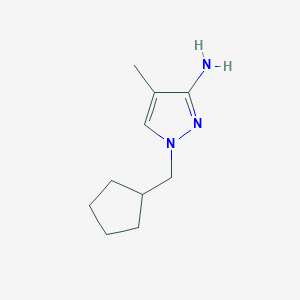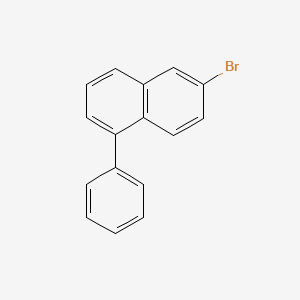
6-Bromo-1-phenylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-1-phenylnaphthalene is an organic compound with the molecular formula C₁₆H₁₁Br. It is a derivative of naphthalene, where a bromine atom is substituted at the 6th position and a phenyl group is attached to the 1st position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-Bromo-1-phenylnaphthalene involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a bromonaphthalene derivative and a phenylboronic acid in the presence of a palladium catalyst and a base. The reaction is carried out under mild conditions, often in an aqueous or alcoholic solvent .
Industrial Production Methods
Industrial production of this compound may involve similar cross-coupling reactions but on a larger scale. The choice of reagents, catalysts, and solvents can be optimized for cost-effectiveness and yield. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-1-phenylnaphthalene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones.
Reduction Reactions: Reduction can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
Substitution: Formation of various substituted naphthalenes.
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydro derivatives.
Applications De Recherche Scientifique
6-Bromo-1-phenylnaphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 6-Bromo-1-phenylnaphthalene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact molecular targets and pathways involved can vary based on the context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-1-phenylnaphthalene
- 1-Bromo-2-phenylnaphthalene
- 6-Chloro-1-phenylnaphthalene
Uniqueness
6-Bromo-1-phenylnaphthalene is unique due to the specific positioning of the bromine and phenyl groups, which can influence its reactivity and interactions compared to other similar compounds. This unique structure can lead to distinct chemical and physical properties, making it valuable for specific applications .
Propriétés
Formule moléculaire |
C16H11Br |
|---|---|
Poids moléculaire |
283.16 g/mol |
Nom IUPAC |
6-bromo-1-phenylnaphthalene |
InChI |
InChI=1S/C16H11Br/c17-14-9-10-16-13(11-14)7-4-8-15(16)12-5-2-1-3-6-12/h1-11H |
Clé InChI |
TUOQYUBPTDJEBJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC3=C2C=CC(=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


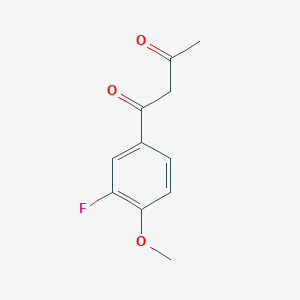
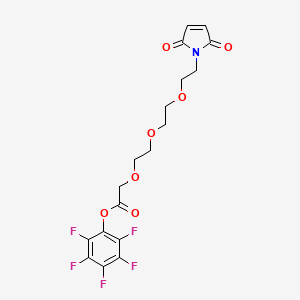
![1-[4-[[2-(2-Amino-5-pyrimidinyl)-7-methyl-4-(4-morpholinyl)-6-thieno[3,2-d]pyrimidinyl]methyl]-1-piperazinyl]-2-hydroxy-1-propanone](/img/structure/B13644504.png)
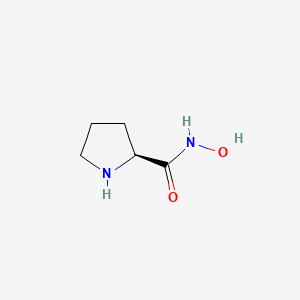
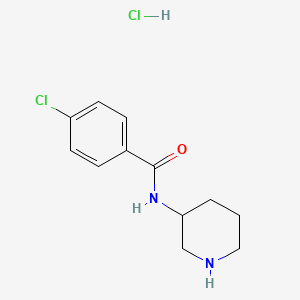
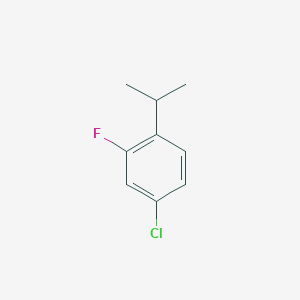
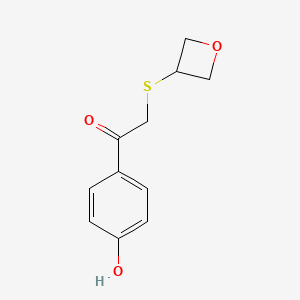
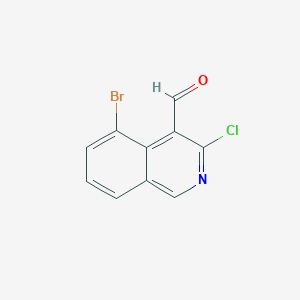
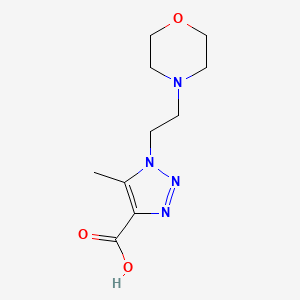
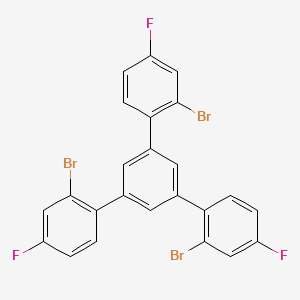
![2-(oxan-4-yl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B13644577.png)
